1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione
Description
1,10,11,20-Tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione (hereafter referred to as the target compound) is a nitrogen-rich pentacyclic system featuring four nitrogen atoms (tetraaza) and two ketone (dione) functional groups. Its complex fused-ring architecture confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N4O2/c21-15-13-9-5-1-3-7-11(9)17-19(13)16(22)14-10-6-2-4-8-12(10)18-20(14)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQMVNKFGLLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=O)N4C(=C5C=CC=CC5=N4)C(=O)N3N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione typically involves the cascade cyclization of indazole aldehydes with propargylic amines. This method is efficient and can be performed under catalyst- and additive-free conditions, making it environmentally friendly . The reaction conditions are mild, and the methodology features a wide substrate scope and high atom economy .
Industrial Production Methods
The use of catalyst- and additive-free conditions, as well as the high atom economy, make this compound suitable for scalable production .
Chemical Reactions Analysis
Types of Reactions
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of pyrazino[1,2-b:4,5-b’]bis(indazole)-7,14-dione involves its interaction with specific molecular targets and pathways. The compound’s antifungal activity, for example, is likely due to its ability to disrupt fungal cell membranes or interfere with essential fungal enzymes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets .
Comparison with Similar Compounds
Structural Features and Molecular Frameworks
The target compound’s pentacyclic scaffold distinguishes it from simpler bicyclic or tricyclic systems. Key structural analogs include:
Table 1: Structural Comparison of Pentacyclic Analogs
*Inferred based on structural similarity to ; †Inferred from IUPAC name.
Key Observations :
- Nitrogen Content: The target compound’s tetraaza framework contrasts with diaza (), nitrile-substituted tetraza (), and oxygen-only () analogs.
- Substituents : Dione groups in the target compound and promote hydrogen bonding, whereas nitriles in introduce electron-withdrawing character and antibacterial activity .
Physicochemical Properties
Table 2: Computed and Experimental Properties
Key Observations :
- Lipophilicity : The target compound’s LogP (~3.9) suggests moderate hydrophobicity, comparable to and . This balance may favor membrane permeability in biological systems.
- Polar Surface Area : The dione groups contribute to a polar surface area of ~44 Ų, similar to , which could enhance solubility relative to .
Biological Activity
1,10,11,20-Tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields of research due to its intriguing chemical properties and possible therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H8N4O2
- Molecular Weight : 288.26 g/mol
- CAS Number : 115660-68-9
The compound features a highly fused polycyclic structure that contributes to its stability and reactivity in biological systems.
Antifungal Properties
Research has indicated that compounds similar to this compound exhibit significant antifungal activity. In particular:
- Mechanism of Action : The antifungal efficacy is believed to stem from the compound's ability to disrupt fungal cell membranes and inhibit essential enzymatic pathways within fungal cells.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties:
- Cell Line Studies : In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antifungal Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against Candida spp., with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
- Anticancer Research :
- Research published in Cancer Letters indicated that the compound induced cell cycle arrest in MCF-7 breast cancer cells at concentrations of 10 µM and above.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| 1-Hydroxybenzotriazole | Heterocyclic | Moderate | Low |
| Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione | Fused rings | High | Moderate |
| 1-Azabicyclo[2.2.2]octan-3-one | Aliphatic | Low | High |
The unique structural features of this compound contribute to its superior biological activity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
